![molecular formula C14H13NO3S B5370589 (hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid](/img/structure/B5370589.png)
(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid
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Overview
Description
(Hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid, also known as HTA, is a chemical compound that has gained attention due to its potential therapeutic properties. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of (hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to play a role in the inflammatory response. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It has also been shown to reduce pain and fever in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical studies, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the mechanism of action of this compound, which is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, there is a need for research on the potential therapeutic applications of this compound in various disease states.
Synthesis Methods
The synthesis of (hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid involves a multistep process that starts with the reaction of 2-thiophene carboxylic acid with thionyl chloride to form 2-thiophene acyl chloride. The acyl chloride then undergoes a reaction with 2-phenylethylamine to form the corresponding amide. The amide is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the corresponding acid chloride. The final step involves the reaction of the acid chloride with hydroxylamine to form this compound.
Scientific Research Applications
(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2E)-2-hydroxyimino-2-[5-(2-phenylethyl)thiophen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-14(17)13(15-18)12-9-8-11(19-12)7-6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2,(H,16,17)/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSVQYBXUSFJPK-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(S2)C(=NO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC=C(S2)/C(=N/O)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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